molecular formula C13H10BrN3OS2 B2533840 1-(4-Bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1203283-23-1

1-(4-Bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2533840
CAS No.: 1203283-23-1
M. Wt: 368.27
InChI Key: PGDVASKECUHXRJ-UHFFFAOYSA-N
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Description

1-(4-Bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea (CAS 1203283-23-1) is a synthetic compound of significant interest in medicinal chemistry and drug discovery, combining a 4-bromobenzothiazole moiety with a thiophen-2-ylmethylurea group. With the molecular formula C13H10BrN3OS2 and a molecular weight of 368.27 g/mol, this urea-benzothiazole (UBT) derivative is part of a class of privileged scaffolds known for a broad spectrum of pharmacological activities . The benzothiazole core is a highly important pharmacophore in drug development, with derivatives documented to exhibit anticancer, antimicrobial, antifungal, and anti-inflammatory properties . The urea functional group is a key mediator in molecular recognition, capable of forming strong hydrogen bonds with biological targets, which is a critical feature in the design of enzyme inhibitors and receptor antagonists . This specific structural combination makes the compound a valuable chemical tool for researchers exploring new therapeutic agents, particularly in the development of tyrosine kinase inhibitors or DNA topoisomerase inhibitors, where such hybrid structures have shown promise . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

1-(4-bromo-1,3-benzothiazol-2-yl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3OS2/c14-9-4-1-5-10-11(9)16-13(20-10)17-12(18)15-7-8-3-2-6-19-8/h1-6H,7H2,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDVASKECUHXRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(S2)NC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized by the cyclization of 2-aminothiophenol with a brominated aromatic aldehyde under acidic conditions.

    Urea Formation: The benzo[d]thiazole derivative is then reacted with thiophen-2-ylmethyl isocyanate to form the desired urea linkage.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the benzo[d]thiazole ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Various substituted benzo[d]thiazole derivatives.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiol derivatives.

Scientific Research Applications

1-(4-Bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new therapeutic agents.

    Materials Science: Utilized in the development of organic semiconductors and photovoltaic materials.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. The brominated benzo[d]thiazole moiety can interact with various enzymes or receptors, potentially inhibiting their activity. The thiophen-2-ylmethyl group may enhance the compound’s binding affinity and specificity.

Molecular Targets and Pathways:

    Enzymes: Potential inhibition of kinases or proteases.

    Receptors: Interaction with G-protein coupled receptors or ion channels.

    Pathways: Modulation of signaling pathways involved in cell proliferation or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

A comparative analysis of structurally related benzothiazole-urea derivatives is presented below:

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point/Activity (IC₅₀) Reference
Target Compound C₁₃H₉BrN₃OS₂ 368.2 4-Br, thiophen-2-ylmethyl N/A -
1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea C₁₃H₁₀FN₃OS₂ 307.4 4-F, thiophen-2-ylmethyl N/A
1-(6-Bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea C₁₂H₈BrN₃OS₂ 354.2 6-Br, thiophen-2-yl N/A
1-((4-(4-Bromophenyl)-1H-imidazol-2-yl)methyl)-3-(6-chlorobenzo[d]thiazol-2-yl)urea C₁₉H₁₄BrClN₆OS 514.8 6-Cl, imidazole-4-bromophenyl FabK inhibition: IC₅₀ = 0.10–0.24 µM
1-(3-Chloro-4-hydroxyphenyl)-3-(6-methoxybenzo[d]thiazol-2-yl)urea C₁₅H₁₂ClN₃O₃S 350.1 6-OCH₃, 3-Cl-4-OH-phenyl 17β-HSD10 inhibition, mp 281–283°C
1-(6-Bromobenzo[d]thiazol-2-yl)-3-(6-((7-chloroquinolin-4-yl)amino)hexyl)urea C₂₃H₂₂BrClN₆OS 563.9 6-Br, hexyl-quinoline linker Antitubercular (MIC: 1.56–6.25 µg/mL)

Key Findings

Halogen Effects: Bromine at the benzothiazole 4-position (target compound) increases molecular weight and lipophilicity compared to the 4-fluoro analog . Bromine’s larger atomic radius may enhance van der Waals interactions in biological targets, as seen in FabK inhibitors (IC₅₀ = 0.10–0.24 µM for bromo/chloro derivatives) .

Urea-Linked Substituents: The thiophen-2-ylmethyl group in the target compound offers a balance of rigidity and solubility compared to bulkier groups like hexyl-quinoline (antitubercular agent ) or imidazole-bromophenyl (FabK inhibitor ). Thiophene’s electron-rich aromatic system may facilitate π-π interactions with hydrophobic enzyme pockets, similar to phenyl or chlorophenyl groups in other urea derivatives .

Biological Activity :

  • Bromine substitution correlates with enhanced antibacterial activity in FabK inhibitors and antitubercular agents . The target compound’s bioactivity remains hypothetical but is likely influenced by its bromine and thiophen-2-ylmethyl motifs.

Biological Activity

1-(4-Bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound comprises a brominated benzo[d]thiazole moiety linked to a thiophen-2-ylmethyl group via a urea linkage, which may influence its interaction with biological targets, including enzymes and receptors.

  • Molecular Formula : C₁₂H₈BrN₃OS₂
  • Molecular Weight : 354.2 g/mol
  • CAS Number : 1219913-90-2

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes, such as kinases and proteases, which play critical roles in cellular signaling and metabolism.
  • Receptor Interaction : It has potential interactions with G-protein coupled receptors (GPCRs) and ion channels, influencing various physiological processes.

The presence of the bromine atom in the benzo[d]thiazole structure enhances the compound's reactivity and binding affinity to biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazole have shown promise in inhibiting cancer cell proliferation through apoptosis induction.

Table 1: Cytotoxic Activity of Thiazole Derivatives

CompoundCell LineIC50 (μM)
This compoundMCF7 (Breast Cancer)TBD
1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)ureaA549 (Lung Cancer)TBD
1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)ureaHeLa (Cervical Cancer)TBD

Antiviral Activity

The compound has also been evaluated for antiviral properties, particularly against viruses such as the Dengue virus. Structure–activity relationship (SAR) studies suggest that modifications at the thiophene moiety can enhance antiviral efficacy.

Table 2: Antiviral Activity Against Dengue Virus

CompoundEC50 (μM)
This compoundTBD
Control CompoundTBD

Study on Anticancer Activity

In a recent study published in Medicinal Chemistry, researchers synthesized a series of thiazole derivatives and assessed their anticancer activity. The study found that compounds similar to this compound displayed significant cytotoxicity against MCF7 cells, with an IC50 value indicating potent activity.

Study on Antiviral Activity

Another investigation focused on the antiviral potential of thiazole derivatives against the Dengue virus. The study highlighted that certain structural modifications increased the binding affinity to viral proteins, leading to enhanced antiviral activity compared to the lead compounds.

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Key areas for future studies include:

  • In Vivo Studies : Conducting animal model trials to assess efficacy and safety.
  • Mechanistic Studies : Elucidating detailed mechanisms of action through molecular docking and biochemical assays.
  • Structural Optimization : Modifying chemical structures to enhance potency and selectivity for specific biological targets.

Q & A

What are the recommended synthetic routes for 1-(4-Bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea?

Basic Research Question
The synthesis typically involves multi-step organic reactions, starting with the preparation of the bromobenzo[d]thiazol-2-amine precursor, followed by coupling with a thiophen-2-ylmethyl isocyanate derivative. Key steps include:

  • Cyclization : Formation of the benzo[d]thiazole core via condensation of substituted anilines with thiourea derivatives under acidic conditions .
  • Urea Formation : Reacting the bromobenzo[d]thiazol-2-amine with a thiophen-2-ylmethyl isocyanate or carbamate in anhydrous solvents (e.g., DMF or THF) at 60–80°C for 12–24 hours .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Methodological Tip : Monitor reaction progress using TLC or HPLC, and confirm intermediates via 1H^1H NMR and FTIR spectroscopy.

How can the crystal structure of this compound be determined to confirm its molecular configuration?

Basic Research Question
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Crystallization : Grow high-quality crystals via slow evaporation of a saturated solution in DMSO/EtOH (1:3) at 4°C .
  • Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Collect data with a detector resolution of 0.8 Å .
  • Refinement : Solve the structure using SHELX software. Typical R-factors for similar urea-thiazole hybrids are <0.05 .

Example Crystallographic Parameters (hypothetical):

ParameterValue
Space GroupP21/c2_1/c
Unit Cell (Å)a=8.21, b=12.45, c=15.67
Z4
R-factor0.039

What safety protocols should be followed when handling this compound in laboratory settings?

Basic Research Question
Critical precautions include:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and EN 166-certified safety goggles .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of dust or vapors .
  • First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes with saline .
  • Waste Disposal : Collect organic waste in labeled containers for incineration by licensed facilities .

How can researchers optimize the yield of this compound using design of experiments (DoE) methodologies?

Advanced Research Question
Apply DoE to systematically vary parameters:

  • Factors : Temperature (40–100°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1 to 1:1.5 amine:isocyanate).
  • Response Surface Modeling : Use software like Minitab to identify optimal conditions. For example, a central composite design (CCD) revealed that yields >85% are achieved at 75°C in DMF with a 1:1.2 ratio .
  • Validation : Replicate runs under predicted optimal conditions to confirm reproducibility (±5% error margin).

What strategies are effective in analyzing contradictory data regarding the compound's biological activity?

Advanced Research Question
Contradictions often arise from assay variability or structural analogs. Mitigation strategies:

  • Orthogonal Assays : Compare results from enzyme inhibition (e.g., kinase assays) and cell-based viability tests (e.g., MTT assay) .
  • Structural Analog Analysis : Benchmark against derivatives like 3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)urea, which showed consistent IC50_{50} values (2–5 µM) in anti-cancer screens .
  • Statistical Rigor : Use ANOVA to assess significance (p<0.05) and exclude outliers via Grubbs’ test .

What are the environmental implications of waste generated during synthesis, and how can they be mitigated?

Advanced Research Question
Key environmental risks and solutions:

  • Hazardous Byproducts : Brominated intermediates may persist in ecosystems. Neutralize with 10% NaOH before disposal .
  • Solvent Recovery : Implement distillation systems to recycle DMF/THF, reducing waste volume by 70% .
  • Lifecycle Assessment : Partner with waste management firms to track disposal efficiency (e.g., >95% incineration efficiency for halogenated organics) .

How does the electronic configuration of the bromobenzo[d]thiazolyl moiety influence the compound's reactivity?

Advanced Research Question
The bromine atom’s electron-withdrawing effect enhances electrophilicity at the thiazole C-2 position, facilitating nucleophilic attack during urea bond formation. Computational studies (DFT, B3LYP/6-31G*) show:

  • Charge Distribution : C-2 carries a partial positive charge (+0.32 e), vs. +0.18 e in non-brominated analogs .
  • Reactivity Impact : Higher electrophilicity correlates with faster reaction kinetics (k = 0.45 min1^{-1} vs. 0.28 min1^{-1} for chloro analogs) .

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